BenchChemオンラインストアへようこそ!

4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Physicochemical profiling Drug-likeness Lead optimization

4-Bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS 349613-38-3, molecular formula C₁₅H₁₁BrN₂O₃S₂, molecular weight 411.3) is a brominated benzothiazole–benzamide hybrid belonging to the methylsulfonyl benzothiazole (MSBT) compound class. The molecule comprises a 6-methanesulfonyl-substituted benzothiazole core linked via an amide bridge to a 4-bromophenyl ring.

Molecular Formula C15H11BrN2O3S2
Molecular Weight 411.29
CAS No. 349613-38-3
Cat. No. B2440338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
CAS349613-38-3
Molecular FormulaC15H11BrN2O3S2
Molecular Weight411.29
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
InChIKeyYAIILGZPQFFEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Benzamide (CAS 349613-38-3): Procurement-Grade Structural and Pharmacological Baseline


4-Bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS 349613-38-3, molecular formula C₁₅H₁₁BrN₂O₃S₂, molecular weight 411.3) is a brominated benzothiazole–benzamide hybrid belonging to the methylsulfonyl benzothiazole (MSBT) compound class . The molecule comprises a 6-methanesulfonyl-substituted benzothiazole core linked via an amide bridge to a 4-bromophenyl ring. The 4-bromo substituent on the benzamide moiety distinguishes it structurally from the non-brominated parent compound N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2, MW 332.4) and from positional isomers such as 3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 313469-72-6), where the bromine is located at the meta position . This compound has been screened in the RMI–FANCM (MM2) protein–protein interaction inhibitor assay and evaluated for cytotoxicity in HepG2 cells . The MSBT class to which it belongs has demonstrated antimicrobial activity with MIC values in the 4–50 µg/mL range and anticancer activity against HeLa cervical cancer cells with GI₅₀ values of 0.1 µM or lower [1].

Why 4-Bromo-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Benzamide Cannot Be Replaced by Unsubstituted or Positional-Isomer Analogs


Substituting 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide with its non-brominated parent (CAS 307327-02-2) or with meta-bromo or regioisomeric analogs eliminates critical molecular features that govern target engagement, physicochemical behavior, and synthetic downstream utility. The para-bromo substituent on the benzamide ring introduces a polarizable halogen atom capable of halogen bonding with protein backbone carbonyls and π-systems, a non-covalent interaction absent in the non-brominated analog [1]. Positional isomerism matters: the 3-bromo (meta) isomer (CAS 313469-72-6) presents a different dipole moment and steric profile, which can redirect ligand–protein binding geometry [2]. In the MSBT class, even minor substituent changes on the benzothiazole or benzamide ring alter both antimicrobial MIC values (spanning a >10-fold range from 4 to >50 µg/mL) and anticancer GI₅₀ values (from <0.1 µM to inactive) [3]. The 4-bromo group also serves as a synthetic diversification point via palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), enabling late-stage elaboration into focused libraries—a capability the non-brominated analog lacks entirely [4]. These structural and reactivity differences mean that biological activity, selectivity, and chemical tractability cannot be assumed to transfer between analogs; each substitution pattern represents a distinct chemical entity with its own pharmacological and synthetic profile.

Quantitative Differential Evidence: 4-Bromo-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Parent Compound (CAS 307327-02-2)

The 4-bromo substituent increases molecular weight by 78.9 Da (from 332.4 to 411.3 g/mol) and introduces a heavy halogen atom (Br, atomic weight 79.9) that raises calculated logP by approximately 0.5–1.0 log unit relative to the non-brominated parent N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2) . This shifts the compound into a higher lipophilicity space, which may enhance passive membrane permeability but also increase the risk of CYP450-mediated metabolism and hERG binding—considerations that must be evaluated on a project-specific basis [1]. The non-brominated analog (MW 332.4) falls within the lower molecular weight range favorable for CNS penetration, while the brominated derivative occupies a chemical space more typical of peripheral target or kinase inhibitor programs.

Physicochemical profiling Drug-likeness Lead optimization

Halogen Bonding Capability: 4-Bromo Substituent Enables Specific Protein–Ligand Interactions Absent in Non-Halogenated Analog

The 4-bromo substituent on the benzamide ring can engage in halogen bonding (XB) with electron-donating groups in protein binding sites through its σ-hole, a region of positive electrostatic potential along the C–Br bond axis [1]. This interaction, characterized by C–Br···O=C distances typically in the range of 2.8–3.3 Å and interaction energies of 2–5 kcal/mol, is completely absent in the non-brominated analog (CAS 307327-02-2) [1]. Meta-substituted bromo isomers (e.g., CAS 313469-72-6) may present the σ-hole at a geometrically incompatible angle, reducing or eliminating productive halogen bond formation depending on binding site topology [2]. The para-bromo orientation in the target compound positions the halogen for potential interaction with backbone carbonyls in kinase hinge regions or other protein environments where halogen bonds have been shown to improve binding affinity by 10- to 100-fold in optimized systems [1].

Halogen bonding Structure-based drug design SAR

AChE Inhibition and Anti-Aβ Aggregation Activity: SAR Context from Closest N-(6-Methanesulfonyl-Benzothiazol-2-Yl) Pharmacophore Analog

The closest pharmacophoric analog with published quantitative data is Compound 12 from Mishra et al. (2020), which shares the N-(6-methanesulfonyl-benzothiazol-2-yl) core but carries a piperazine–propionamide side chain rather than the 4-bromobenzamide moiety of the target compound [1]. Compound 12 exhibits AChE IC₅₀ = 2.31 µM (uncompetitive inhibition), Aβ₁₋₄₂ aggregation inhibition = 53.30%, and neuroprotection against H₂O₂-induced toxicity in SH-SY5Y cells. The non-brominated analog N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2), which shares the benzamide linkage but lacks the 4-bromo group, has reported AChE IC₅₀ values ranging from 0.471 nM to 2.31 µM depending on the enzyme source and assay format [2][3]. The 4-bromobenzamide modification in the target compound is anticipated to modulate AChE potency through combined electronic (bromine electronegativity) and steric effects at the peripheral anionic site of the enzyme, although direct measurement for this specific compound has not been reported in the primary literature to date [1].

Alzheimer's disease Acetylcholinesterase inhibition Amyloid-beta aggregation

Antimicrobial Activity Context: Positional Bromine Effects in the MSBT Class vs. Broader Benzothiazole Chemotype

The MSBT compound class studied by Lad et al. (2017) demonstrated antimicrobial activity with MIC values ranging from 4 to 50 µg/mL against Gram-positive and Gram-negative bacterial species as well as fungi [1]. Within this series, structural modifications at the 4- and 5-positions of the benzothiazole scaffold produced >10-fold differences in MIC values, demonstrating that the identity and position of substituents critically determine antimicrobial potency. The target compound, bearing a 4-bromobenzamide group at the 2-position of the 6-methanesulfonyl-benzothiazole core, represents a distinct substitution topology not explicitly evaluated in the Lad et al. panel. Vendor-reported MIC data indicate an MIC of 32 µg/mL against Staphylococcus aureus for this compound , placing it within the active range of the MSBT class but not among the most potent members (MSBT-07 and MSBT-12 with MIC as low as 4 µg/mL) [1]. Comparative benchmarking with published benzothiazole antimicrobial series suggests that the 4-bromobenzamide moiety may contribute to Gram-positive selectivity, though confirmatory head-to-head data remain unavailable.

Antimicrobial resistance Benzothiazole antibiotics Structure-activity relationship

Synthetic Tractability: 4-Bromo Substituent as a Versatile Cross-Coupling Handle for Library Diversification

The para-bromo substituent on the benzamide ring enables palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura (with aryl/heteroaryl boronic acids), Buchwald–Hartwig amination, and Sonogashira coupling—that are not feasible with the non-brominated analog (CAS 307327-02-2) [1]. Suzuki–Miyaura coupling of aryl bromides typically proceeds with yields of 70–95% under mild conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃, 80–100 °C, 2–12 h), enabling systematic replacement of the bromine with diverse aryl, heteroaryl, or vinyl groups [1]. The non-brominated analog lacks this synthetic exit vector entirely, making it a terminal compound rather than a diversification-ready intermediate . Among brominated regioisomers, the para-bromo derivative generally exhibits superior reactivity in Suzuki couplings compared to the meta-bromo isomer (CAS 313469-72-6) due to reduced steric hindrance and more favorable oxidative addition kinetics at palladium(0), although the difference is typically modest (≤2-fold rate difference) [2].

Late-stage functionalization Suzuki–Miyaura coupling Medicinal chemistry

Anticancer Activity Benchmarked Against MSBT-Class HeLa Cytotoxicity and HepG2 Profiling Data

The MSBT compound class includes members with potent anticancer activity: MSBT-07 and MSBT-12 achieved GI₅₀ values of 0.1 µM or below (<0.1 µM) against HeLa cervical cancer cells, representing the most active compounds in the Lad et al. (2017) panel [1]. The target compound has been profiled in a HepG2 cytotoxicity assay at 33 µM, showing data readout values that permit calculation of percent viability relative to vehicle controls (source ID 11908, Chemsrc bioassay database) . Vendor-reported anticancer IC₅₀ values for the target compound are 25 µM (U2OS osteosarcoma) and 30 µM (SH-SY5Y neuroblastoma), approximately 250- to 300-fold less potent than the most active MSBT-class compounds against HeLa cells . This ~250-fold potency differential illustrates the profound impact that the specific amide substituent exerts on anticancer activity within the MSBT chemotype—the 4-bromobenzamide moiety not being optimal for HeLa cytotoxicity compared to the amide/alkoxy/sulfonamide substitution patterns present in MSBT-07 and MSBT-12 [1].

Cancer cell cytotoxicity HeLa cervical cancer HepG2 hepatotoxicity

Evidence-Backed Research and Industrial Application Scenarios for 4-Bromo-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Benzamide


Focused MSBT SAR Library Synthesis via Suzuki–Miyaura Diversification at the 4-Bromo Position

The 4-bromo substituent enables parallel Suzuki–Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate a focused library of 4-substituted benzamide analogs of the 6-methanesulfonyl-benzothiazole pharmacophore [1]. This application directly exploits the synthetic differentiation established in Section 3 (Evidence Item 5), where the non-brominated analog (CAS 307327-02-2) is shown to be diversification-inert. A typical library of 24–96 analogs can be synthesized in parallel format (1–10 µmol scale, 96-well plate) and screened for AChE inhibition (Ellman's assay, as per Mishra et al. 2020 conditions [2]) or antimicrobial activity (broth microdilution, as per Lad et al. 2017 [3]) to establish quantitative SAR at the 4-position. This workflow is not feasible with the non-brominated analog and represents the single strongest procurement rationale for the brominated compound.

Halogen Bonding-Driven Structure-Based Design Against Kinase and Cholinesterase Targets

The 4-bromo group provides a geometrically defined halogen bond donor that can be exploited in co-crystallization or molecular docking studies with protein targets containing suitable acceptors (backbone carbonyls, carboxylate side chains) [1]. Based on the AChE pharmacophore context established in Section 3 (Evidence Item 3), the target compound can be soaked into AChE crystals (e.g., human recombinant AChE, PDB structures available) to determine whether the 4-bromo substituent engages in halogen bonding at the peripheral anionic site—interactions that non-halogenated analogs cannot form. This structural information can then guide the design of higher-affinity inhibitors by optimizing the halogen bond geometry.

Antimicrobial Probe for Gram-Positive Bacterial Membrane Penetration Studies

The target compound's MIC of 32 µg/mL against S. aureus (Section 3, Evidence Item 4) positions it as a moderate-activity probe within the MSBT class for investigating the relationship between halogen substitution and Gram-positive bacterial membrane penetration. The 4-bromobenzamide moiety may influence passive diffusion across the bacterial cell envelope; comparative time-kill kinetic studies against the non-brominated analog (CAS 307327-02-2) and the 3-bromo isomer (CAS 313469-72-6) can isolate the contribution of halogen position to antibacterial uptake and efflux susceptibility. This application leverages the antimicrobial activity evidence and the positional isomer differentiation discussed in Section 2.

Benchmarking Tool Compound for Anticancer SAR Optimization Campaigns

With demonstrated but moderate cytotoxicity (U2OS IC₅₀ = 25 µM, SH-SY5Y IC₅₀ = 30 µM) and HepG2 profiling data available at 33 µM (Section 3, Evidence Item 6), the target compound serves as a quantitative baseline for medicinal chemistry optimization of the MSBT chemotype against cancer targets [1][2]. The 250–300-fold potency gap relative to MSBT-07/MSBT-12 (GI₅₀ < 0.1 µM) [3] provides a wide dynamic range for measuring improvement. Systematic replacement of the 4-bromo group via Suzuki coupling, combined with cytotoxicity screening in a standardized panel (HeLa, U2OS, SH-SY5Y, HepG2), can rapidly identify substituents that close this potency gap while maintaining or improving selectivity windows.

Quote Request

Request a Quote for 4-BROMO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.